

Solid-Phase Extraction of Vitamin K from Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vitamin K	
Cat. No.:	B192665	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K, a group of fat-soluble vitamins, plays a crucial role in blood coagulation, bone metabolism, and the regulation of vascular calcification.[1] Accurate quantification of **vitamin K** vitamers (K1 - phylloquinone, and K2 - menaquinones) in biological matrices is essential for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. However, the lipophilic nature and low endogenous concentrations of **vitamin K** present significant analytical challenges, particularly in complex biological samples such as plasma, serum, and tissues.[1]

Solid-phase extraction (SPE) is a widely adopted sample preparation technique that effectively addresses these challenges by isolating and concentrating **vitamin K** from interfering matrix components.[2] This application note provides detailed protocols for the solid-phase extraction of **vitamin K** from various biological samples, along with a summary of their performance characteristics to aid researchers in selecting the most appropriate method for their specific application.

Principles of Solid-Phase Extraction for Vitamin K

SPE is a chromatographic technique used for the selective adsorption of analytes from a liquid sample onto a solid sorbent. The basic steps involved in SPE for **vitamin K** extraction are:

- Column Conditioning: The SPE sorbent is activated and equilibrated with a solvent to ensure reproducible retention of the analyte.
- Sample Loading: The pre-treated biological sample is passed through the SPE cartridge, where vitamin K is retained on the sorbent.
- Washing: The cartridge is washed with a specific solvent to remove interfering compounds while vitamin K remains bound to the sorbent.
- Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the
 purified vitamin K for subsequent analysis, typically by High-Performance Liquid
 Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Common sample pretreatment techniques used before SPE include protein precipitation (PP) with organic solvents like ethanol or methanol, and liquid-liquid extraction (LLE) using non-polar solvents such as hexane.[2]

Experimental Protocols

This section details two distinct SPE protocols for the extraction of **vitamin K** from different biological matrices: human plasma/serum and fat-containing foods.

Protocol 1: Extraction of Vitamin K1 from Human Serum/Plasma

This protocol is adapted from a method utilizing a polymeric reversed-phase SPE sorbent for the analysis of **vitamin K1** in serum.[4]

Materials:

- Human serum or plasma sample
- Internal Standard (IS) solution (e.g., a **vitamin K** derivative)
- Ethanol
- Hexane

- Polymeric Reversed-Phase SPE cartridges
- HPLC or LC-MS/MS system

Procedure:

- Sample Pretreatment:
 - To 500 μL of serum, add the internal standard and 2 mL of ethanol.
 - Vortex the mixture to precipitate proteins.
 - Add 4 mL of hexane and vortex thoroughly for liquid-liquid extraction.
 - Centrifuge to separate the layers and collect the upper hexane layer.
- Solid-Phase Extraction:
 - Conditioning: Condition the polymeric RP-SPE cartridge according to the manufacturer's instructions.
 - Loading: Load the hexane extract onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge to remove residual interferences.
 - Elution: Elute vitamin K1 with an appropriate solvent.
- Analysis:
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable solvent for injection into the HPLC or LC-MS/MS system.

Protocol 2: Extraction of Vitamin K1 from Fat-Containing Foods

This protocol is based on a method developed for the determination of **vitamin K1** in fatcontaining foods using ultrasound-assisted extraction followed by SPE with a silica-based sorbent.[3][6]

Materials:

- Fat-containing food sample
- n-hexane
- · Diethyl ether
- Silica SPE cartridges
- Ultrasound bath
- LC-MS/MS system

Procedure:

- Sample Pretreatment (Ultrasound-Assisted Extraction):
 - Homogenize the food sample.
 - Mix the homogenized sample with a suitable solvent at a material-to-liquid ratio of 1:70 (g/mL).[3][6]
 - Perform ultrasound-assisted extraction at 50 °C and 700 W for 50 minutes.[3][6]
 - Centrifuge the mixture and collect the supernatant.
- Solid-Phase Extraction:
 - Conditioning: Activate the silica SPE column with 6 mL of n-hexane.[3]
 - Loading: Pass the extract through the column at a flow rate of 1.0 mL/min.[3]
 - Washing: Rinse the cartridge with 6 mL of n-hexane at a flow rate of 1.0 mL/min.[3]

- Elution: Elute vitamin K1 with 8 mL of a hexane/diethyl ether (97:3, v/v) solution.[3][6]
- Analysis:
 - Dry the eluate with nitrogen.[3]
 - Reconstitute the residue in 1 mL of methanol and vortex.[3]
 - Filter the solution through a 0.22 μm filter before injecting it into the LC-MS/MS system.[3]

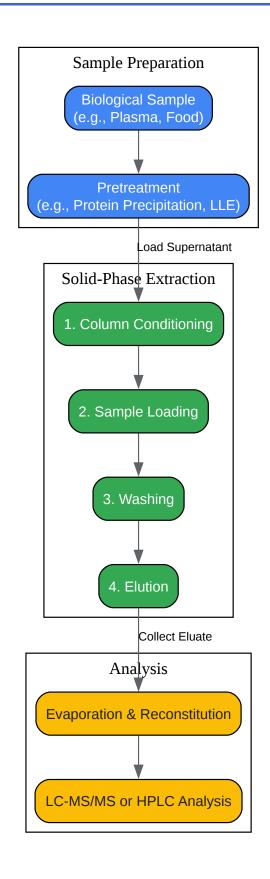
Data Presentation

The performance of different SPE protocols for **vitamin K** extraction is summarized in the tables below.

Table 1: Performance of SPE Protocols for Vitamin K1 in Human Serum/Plasma

Parameter	Method 1	Method 2
Sample Volume	200 μL Serum	500 μL Serum
SPE Sorbent	Oasis PRIME HLB µElution Plate	Polymeric RP-SPE
Pretreatment	Protein Precipitation with Ethanol	Protein Precipitation with Ethanol & LLE with Hexane
Elution Solvent	Heptane	Not Specified
Analytical Method	UPLC-MS/MS	HPLC with Fluorescence Detection
Recovery	80.2–93.2%	Not Specified
Lower Limit of Quantification (LLOQ)	0.05 ng/mL	0.03 ng/mL
Reference		[4]

Table 2: Performance of SPE Protocol for Vitamin K1 in Fat-Containing Foods



Parameter	Value
Sample Type	Fat-Containing Foods
SPE Sorbent	Silica Gel
Pretreatment	Ultrasound-Assisted Extraction
Elution Solvent	n-hexane/diethyl ether (97:3, v/v)
Analytical Method	LC-MS/MS
Recovery	80.9–119.1%
Limit of Detection (LOD)	0.05 μg/kg
Limit of Quantification (LOQ)	0.16 μg/kg
Reference	[3][6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of ${\bf vitamin}$ ${\bf K}$ from biological samples.

Click to download full resolution via product page

Caption: General workflow for solid-phase extraction of **vitamin K**.

Logical Relationship of SPE Steps

The following diagram illustrates the logical progression and purpose of each step in a typical solid-phase extraction protocol for **vitamin K**.

Click to download full resolution via product page

Caption: Logical flow of the SPE process for **vitamin K** purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of vitamins K1, MK-4, and MK-7 in human serum of postmenopausal women by HPLC with fluorescence detection PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solid-Phase Extraction of Vitamin K from Biological Samples: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192665#protocols-for-solid-phase-extraction-of-vitamin-k-from-biological-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com